molecular formula C5H8N4O B14378928 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one CAS No. 89730-71-2

6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14378928
CAS No.: 89730-71-2
M. Wt: 140.14 g/mol
InChI Key: KOKWWSJRTNAHSW-UHFFFAOYSA-N
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Description

6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2,4-triazine with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyl-1,2,4-triazin-5(4H)-one
  • 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-thione

Uniqueness

6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89730-71-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

6-amino-3,4-dimethyl-1,2,4-triazin-5-one

InChI

InChI=1S/C5H8N4O/c1-3-7-8-4(6)5(10)9(3)2/h1-2H3,(H2,6,8)

InChI Key

KOKWWSJRTNAHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C(=O)N1C)N

Origin of Product

United States

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